molecular formula C40H54O2 B1235494 Eschscholtzxanthin CAS No. 472-73-1

Eschscholtzxanthin

Cat. No. B1235494
CAS RN: 472-73-1
M. Wt: 566.9 g/mol
InChI Key: DHHWDJUUTBWANN-WUEUEEBUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eschscholtzxanthin is a xanthophyll.

Scientific Research Applications

Mass Spectrometry Characterization

Eschscholtzxanthin has been studied for its structural properties using atmospheric pressure chemical ionization mass spectrometry (APCI-QTOF-HRMS). This research facilitates the characterization and identification of eschscholtzxanthin in natural sources, highlighting its significance in various applications due to its vibrant color and structural diversity (Schex, Schweiggert, & Steingass, 2021).

Role in Carotenoid Profiles

The unique carotenoid profiles of various cultivars, including eschscholtzxanthin, have been analyzed to assist in botanical delimitation. Eschscholtzxanthin is particularly notable in yellow-colored arils of certain cultivars, indicating its potential as a valuable source of natural colorants and antioxidants (Schex, Lieb, Schäfer, Schweiggert, & Steingass, 2021).

Binding to Light-harvesting Complexes

Research on the binding of xanthophylls like eschscholtzxanthin to the light-harvesting complexes in plants provides insights into the role of these compounds in photosynthesis. Understanding the structural requirements for their binding can impact the development of bio-inspired light-harvesting systems (Phillip, Hobe, Paulsen, Molnár, Hashimoto, & Young, 2002).

properties

CAS RN

472-73-1

Product Name

Eschscholtzxanthin

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

(1S,4E)-4-[(2E,4E,6E,8E,10E,12E,14E,16E,18E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-ylidene]-3,7,12,16-tetramethyloctadeca-2,4,6,8,10,12,14,16-octaenylidene]-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-36,41-42H,27-28H2,1-10H3/b15-11+,16-12+,19-13+,20-14+,29-17+,30-18+,31-21+,32-22+,37-23-,38-24-/t35-,36-/m1/s1

InChI Key

DHHWDJUUTBWANN-WUEUEEBUSA-N

Isomeric SMILES

CC\1=C[C@H](CC(/C1=C\C=C(\C=C\C=C(\C=C\C=C\C(=C\C=C\C(=C\C=C\2/C(C[C@@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O

SMILES

CC1=CC(CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1=CC=C(C)C=CC=C(C)C=CC=CC(=CC=CC(=CC=C2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eschscholtzxanthin
Reactant of Route 2
Reactant of Route 2
Eschscholtzxanthin
Reactant of Route 3
Eschscholtzxanthin
Reactant of Route 4
Eschscholtzxanthin
Reactant of Route 5
Reactant of Route 5
Eschscholtzxanthin
Reactant of Route 6
Reactant of Route 6
Eschscholtzxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.